molecular formula C12H13NO B1311467 N-[4-(2-Furyl)benzyl]-N-methylamine CAS No. 859850-67-2

N-[4-(2-Furyl)benzyl]-N-methylamine

Cat. No. B1311467
CAS RN: 859850-67-2
M. Wt: 187.24 g/mol
InChI Key: QJHXIMBULPYCDO-UHFFFAOYSA-N
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Description

N-[4-(2-Furyl)benzyl]-N-methylamine is a chemical compound used in laboratory settings . It is also known as benzyl[(furan-2-yl)methyl]amine . The CAS number for this compound is 859850-67-2 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13NO/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12/h1-8,13H,9-10H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 187.24 . It is a liquid at room temperature . The compound is considered hazardous .

Scientific Research Applications

Chemical Synthesis Applications

  • Modification of Muscarinic Receptor Blocking Activity : The compound has been studied for its effects on M-2 muscarinic receptors, where substituents like 2-furyl or 5-methyl-2-furyl nuclei enhance potency towards cardiac M-2 muscarinic receptors. This suggests its potential in designing drugs targeting these receptors (Melchiorre et al., 1989).

  • Synthesis of Furylethylamines : The compound has been used in the synthesis of previously unknown furylethylamines, indicating its utility in the creation of new chemical entities with potential biological activities (Shevchenko, 1999).

  • Catalyst in Chemical Reactions : It is involved in catalytic processes that lead to the formation of various pharmacologically relevant structures, demonstrating its role in facilitating complex chemical transformations (Dreier et al., 2000).

Pharmacological Applications

  • Antimycobacterial Activity : Derivatives of the compound have shown antimycobacterial activity, particularly against Mycobacterium tuberculosis. This highlights its potential as a lead compound in developing new antituberculosis drugs (Bakkestuen et al., 2005).

  • Synthesis of Antiplatlet and Antitumor Agents : The compound has been explored as a precursor in the synthesis of agents with potential antiplatlet and antitumor activities, underscoring its importance in medicinal chemistry research (湯先佑, 2006).

  • Enzyme Inhibition Properties : It has been part of studies focusing on enzyme inhibitory activities, indicating its potential application in discovering novel inhibitors for various enzymes relevant to disease processes (Hussain et al., 2017).

Safety and Hazards

N-[4-(2-Furyl)benzyl]-N-methylamine is considered hazardous. It can cause severe skin burns and eye damage. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray. Protective measures such as wearing protective gloves, clothing, and eye/face protection are advised. In case of inhalation, skin contact, or eye contact, immediate medical attention is required .

properties

IUPAC Name

1-[4-(furan-2-yl)phenyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-13-9-10-4-6-11(7-5-10)12-3-2-8-14-12/h2-8,13H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHXIMBULPYCDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428731
Record name N-[4-(2-Furyl)benzyl]-N-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

859850-67-2
Record name N-[4-(2-Furyl)benzyl]-N-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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